![molecular formula C15H7N5O6 B14480219 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline CAS No. 65756-95-8](/img/structure/B14480219.png)
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline typically involves the nitration of 11H-indeno[1,2-B]quinoxaline-11-one. This process can be achieved by further nitrating mononitro- or dinitro-derivatives of 11H-indeno[1,2-B]quinoxaline-11-one . Another method involves the condensation of benzene-1,2-diamine with indan-1,2,3-trione in acetic acid at 100°C, followed by nitration .
Industrial Production Methods
the general approach involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization .
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline undergoes various chemical reactions, including:
Nitration: Further nitration of its derivatives.
Condensation: Formation of hydrazones through nucleophilic addition of hydrazine hydrate to ketones.
Cycloaddition: 1,3-dipolar cycloaddition reactions to form spirocyclic compounds.
Common Reagents and Conditions
Nitration: Nitric acid and sulfuric acid are commonly used for nitration reactions.
Condensation: Hydrazine hydrate and ketones under reflux conditions.
Cycloaddition: Azomethine ylides and activated alkenes in ethanol at 55°C.
Major Products Formed
Nitration: Trinitro derivatives of 11H-indeno[1,2-B]quinoxaline.
Condensation: Hydrazones.
Cycloaddition: Spirocyclic compounds.
Scientific Research Applications
2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline has several scientific research applications:
Organic Photoconductors: It acts as a sensitizer for organic photoconductors, improving photosensitivity.
Catalysis: Used in the synthesis of spirocyclic compounds with biological activities.
Mechanism of Action
The mechanism of action of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline involves its interaction with molecular targets such as organic photoconductors. It enhances the photosensitivity of these materials by acting as a sensitizer . In pharmaceutical applications, it may interact with specific molecular pathways to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
11H-Indeno[1,2-B]quinoxalin-11-one: A precursor in the synthesis of 2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline.
7-Chloro-11H-indeno[1,2-B]quinoxaline: Modified for biological activities.
Azomethine Ylides: Derived from 11H-indeno[1,2-B]quinoxalin-11-one for cycloaddition reactions.
Uniqueness
This compound is unique due to its trinitro substitution, which enhances its sensitization effect in organic photoconductors and its potential therapeutic applications .
Properties
CAS No. |
65756-95-8 |
|---|---|
Molecular Formula |
C15H7N5O6 |
Molecular Weight |
353.25 g/mol |
IUPAC Name |
2,4,7-trinitro-11H-indeno[1,2-b]quinoxaline |
InChI |
InChI=1S/C15H7N5O6/c21-18(22)8-1-2-10-11(5-8)17-15-12(16-10)4-7-3-9(19(23)24)6-13(14(7)15)20(25)26/h1-3,5-6H,4H2 |
InChI Key |
WAEODWWMWAYBLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C3=NC4=C(C=CC(=C4)[N+](=O)[O-])N=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




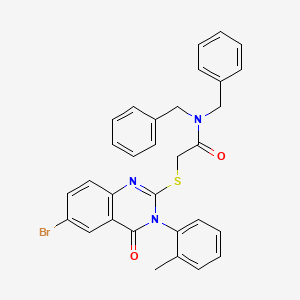

![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)
![2-[3-(1-Benzofuran-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B14480167.png)
![1H-Imidazol-2-amine, N-[4-[(4-chlorophenyl)thio]phenyl]-4,5-dihydro-](/img/structure/B14480171.png)
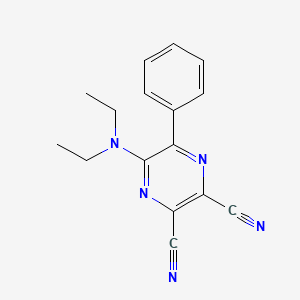
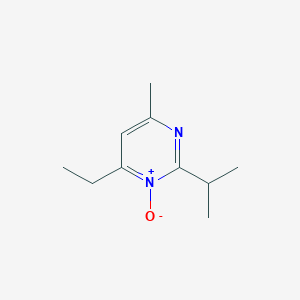
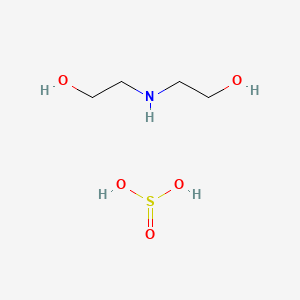
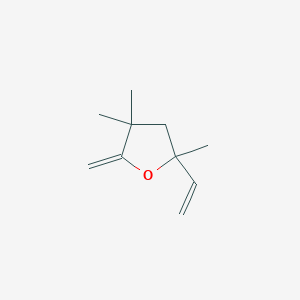

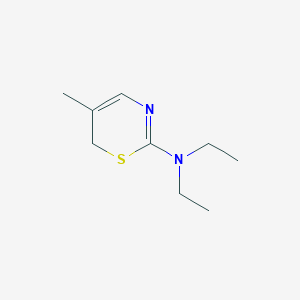
![2-Methoxy-6-sulfo-4-[[7-sulfo-4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-diazonium;chloride](/img/structure/B14480229.png)
